Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride
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Overview
Description
Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride is a chemical compound with the molecular formula C15H20N2O2 . It is also known by its CAS number 147611-02-7 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The InChI code for this compound is 1S/C15H20N2O2.ClH/c18-14(19-10-13-4-2-1-3-5-13)17-8-6-15(7-9-17)11-16-12-15;/h1-5,16H,6-12H2;1H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 274.36 g/mol . It has a computed XLogP3-AA value of 1.8, which is a measure of its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 274.168127949 g/mol . The topological polar surface area is 55.6 Ų .Scientific Research Applications
Synthesis Techniques and Chemical Properties
Research in the field of synthetic organic chemistry has led to the development of novel synthesis methods for spirocyclic compounds, including those related to Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride. For instance, the synthesis of spirocyclic oxetanes and their transformation into benzimidazoles demonstrates the versatility of these compounds for constructing complex molecular architectures (Gurry, McArdle, & Aldabbagh, 2015). Moreover, the exploration of C-H acidic compounds with spirocyclic structures showcases their potential in synthesizing diverse heterocyclic systems (Andreae, Schmitz, Wulf, & Schulz, 1992).
Pharmacological Applications
Several studies have focused on the pharmacological potential of spirocyclic compounds, including anticonvulsant and antimicrobial properties. For example, the synthesis and evaluation of imidooxy anticonvulsants have shown the significance of spirocyclic compounds in developing new therapeutic agents (Farrar et al., 1993). Additionally, the creation of penicillin–triazole conjugates highlights the role of spirocyclic scaffolds in the design of hybrid antimicrobial compounds with enhanced efficacy (Sahu, Sahu, & Agrawal, 2019).
Structural and Mechanistic Insights
The structural characterization and mechanistic understanding of spirocyclic compounds are crucial for their application in medicinal chemistry. Studies involving X-ray crystallography and physicochemical analysis provide insights into the molecular basis of their activity, enabling the design of more effective and selective therapeutic agents. For instance, the synthesis and antiarrhythmic properties of novel spirocyclic compounds have been investigated, demonstrating their potential in treating cardiovascular diseases (Thompson et al., 1987).
Mechanism of Action
Properties
IUPAC Name |
benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.ClH/c17-14-10-16(11-14)6-8-18(9-7-16)15(19)20-12-13-4-2-1-3-5-13;/h1-5,14H,6-12,17H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXICYIJGLRZKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(C2)N)C(=O)OCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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